molecular formula C16H18N2O2S B5698654 N-[(1E)-[4-(dimethylamino)phenyl]methylidene]-4-methylbenzene-1-sulfonamide

N-[(1E)-[4-(dimethylamino)phenyl]methylidene]-4-methylbenzene-1-sulfonamide

Cat. No.: B5698654
M. Wt: 302.4 g/mol
InChI Key: CDVGDFCTSDMNJN-SFQUDFHCSA-N
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Description

N-[(1E)-[4-(dimethylamino)phenyl]methylidene]-4-methylbenzene-1-sulfonamide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-[4-(dimethylamino)phenyl]methylidene]-4-methylbenzene-1-sulfonamide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-[4-(dimethylamino)phenyl]methylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E)-[4-(dimethylamino)phenyl]methylidene]-4-methylbenzene-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances the compound’s solubility in water and its ability to form stable complexes with metal ions. Additionally, the compound’s chromophoric properties make it valuable in the development of dyes and pigments .

Properties

IUPAC Name

(NE)-N-[[4-(dimethylamino)phenyl]methylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-13-4-10-16(11-5-13)21(19,20)17-12-14-6-8-15(9-7-14)18(2)3/h4-12H,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVGDFCTSDMNJN-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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